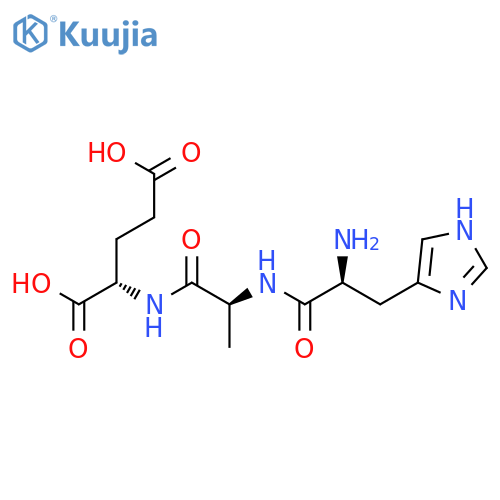Cas no 64111-99-5 (HAE)

HAE structure
商品名:HAE
CAS番号:64111-99-5
MF:C14H21N5O6
メガワット:355.346442937851
CID:4093969
HAE セキュリティ情報
- ちょぞうじょうけん:Protect from light Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
HAE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51236-5mg |
HAE |
64111-99-5 | 98% | 5mg |
¥5171.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51236-10mg |
HAE |
64111-99-5 | 98% | 10mg |
¥7845.00 | 2023-09-07 | |
| TargetMol Chemicals | TP1401-5 mg |
HAE |
64111-99-5 | 99.85% | 5mg |
¥ 3,997 | 2023-07-11 | |
| TargetMol Chemicals | TP1401-100 mg |
HAE |
64111-99-5 | 99.85% | 100MG |
¥ 22,172 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1401-10 mg |
HAE |
64111-99-5 | 10mg |
¥6717.00 | 2023-01-29 | ||
| TargetMol Chemicals | TP1401-1 mg |
HAE |
64111-99-5 | 99.85% | 1mg |
¥ 1,317 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1401-5 mg |
HAE |
64111-99-5 | 5mg |
¥3987.00 | 2023-01-29 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00819808-5mg |
HAE |
64111-99-5 | 98% | 5mg |
¥6769.0 | 2024-04-18 | |
| TargetMol Chemicals | TP1401-10 mg |
HAE |
64111-99-5 | 99.85% | 10mg |
¥ 6,717 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1401-25 mg |
HAE |
64111-99-5 | 25mg |
¥12090.00 | 2023-01-29 |
HAE 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
64111-99-5 (HAE) 関連製品
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:64111-99-5)HAE

清らかである:99%
はかる:5mg
価格 ($):814.0